molecular formula C24H31N5O3 B2634405 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1251552-49-4

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone

Cat. No.: B2634405
CAS No.: 1251552-49-4
M. Wt: 437.544
InChI Key: CCQRJWXYRXLIJC-UHFFFAOYSA-N
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Description

The compound “1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone” features a hybrid structure combining a 1,4-dioxa-8-azaspiro[4.5]decane core with a substituted piperidine-pyrimidine moiety. The spirocyclic core (C₇H₁₁NO₂) is a bicyclic system with oxygen atoms at positions 1 and 4 and a nitrogen atom at position 6. This core is linked via a methanone group to a piperidin-4-yl group, which is further substituted with a 6-(p-tolylamino)pyrimidin-4-yl fragment.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[6-(4-methylanilino)pyrimidin-4-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-18-2-4-20(5-3-18)27-21-16-22(26-17-25-21)28-10-6-19(7-11-28)23(30)29-12-8-24(9-13-29)31-14-15-32-24/h2-5,16-17,19H,6-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQRJWXYRXLIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This involves the reaction of piperidin-4-one with ethylene glycol to form the spirocyclic intermediate.

    Functionalization of the Pyrimidine Ring:

    Coupling Reactions: The final step involves coupling the spirocyclic intermediate with the functionalized pyrimidine derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets and influencing various cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1,4-Dioxa-8-azaspiro[4.5]decane Piperidin-4-yl-(6-(p-tolylamino)pyrimidin-4-yl) Likely ~C₂₇H₃₂N₆O₃ ~512.6* Pyrimidine with p-tolylamino group; potential kinase interaction
(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone 1,4-Dioxa-8-azaspiro[4.5]decane 6-Methylpyridin-3-yl C₁₄H₁₈N₂O₃ 262.3 Simpler pyridine substituent; lower molecular weight; reduced steric hindrance
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[1-(phenylsulfonyl)-4-piperidinyl]methanone 1,4-Dioxa-8-azaspiro[4.5]decane Piperidinyl-phenylsulfonyl C₁₉H₂₆N₂O₅S 394.49 Sulfonyl group enhances polarity; potential protease inhibition
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane Piperidinyl (no methanone linkage) C₁₂H₂₂N₂O₂ 226.3 Minimal substitution; used as a synthetic intermediate
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one 1,4-Dioxa-8-azaspiro[4.5]decane Coumarin derivative (chromen-2-one) C₁₈H₂₂N₂O₅ 346.4 Fluorescent coumarin moiety; potential imaging applications

*Estimated based on structural similarity to and .

Key Research Findings

Bioactivity Trends :

  • The pyrimidine -containing target compound likely exhibits enhanced binding to ATP pockets in kinases compared to pyridine-based analogues (e.g., ), owing to the hydrogen-bonding capability of the pyrimidine nitrogen atoms.
  • Sulfonyl-substituted derivatives (e.g., ) show increased solubility in polar solvents (logP ~2.87 for similar compounds ), whereas the target compound’s p-tolyl group may favor membrane permeability.

Synthetic Accessibility :

  • The spirocyclic core is synthesized via ketalization of 4-piperidone derivatives, as seen in (CAS 177-11-7). Substitutions at the 8-position are typically achieved through nucleophilic acylations or Suzuki couplings .

Thermodynamic Stability: The 1,4-dioxa-8-azaspiro[4.5]decane core confers conformational rigidity, reducing entropy penalties during target binding compared to non-spirocyclic analogues (e.g., linear piperazine derivatives in ) .

Biological Activity

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro structure, which contributes to its biological properties. The general formula can be represented as:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2
PropertyValue
Molecular Weight336.42 g/mol
Density1.117 g/cm³
Boiling Point108 - 110 °C
Flash Point81 °C
LogP0.09

Sigma Receptor Binding

Recent studies have highlighted the compound's affinity for sigma receptors, particularly the σ1 receptor. A notable study demonstrated that derivatives of this compound exhibited high binding affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors while showing selectivity against σ2 receptors and the vesicular acetylcholine transporter . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Antitumor Activity

In vivo studies using small animal positron emission tomography (PET) imaging revealed that the compound accumulates significantly in tumor tissues, indicating potential use in tumor imaging and treatment strategies. Specifically, treatment with haloperidol reduced the accumulation of a radiolabeled derivative in mouse tumor xenograft models, suggesting that σ1 receptor antagonism may influence tumor growth dynamics .

Case Study 1: Tumor Imaging

A study utilized a fluorine-labeled derivative of the compound to evaluate its biodistribution in human carcinoma and melanoma models. The results indicated a high accumulation of the radiotracer in tumor sites, supporting its potential as a diagnostic tool in oncology .

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological implications of σ1 receptor ligands derived from this compound. The findings suggested that these ligands could modulate neuroprotective pathways and have implications for treating neurodegenerative diseases .

Synthesis Methods

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications to enhance receptor affinity and selectivity. The synthetic routes often leverage established methodologies in medicinal chemistry to optimize yields and purities.

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